molecular formula C7H7Br2NO2S B8365428 4.5-Dibromothiophene-2-carboxylic acid-N-ethoxyamide

4.5-Dibromothiophene-2-carboxylic acid-N-ethoxyamide

Cat. No. B8365428
M. Wt: 329.01 g/mol
InChI Key: PIVUPHKIYTUASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05034049

Procedure details

At room temperature, 6.8 g of 4.5-dibromothiophene-2-carboxylic chloride is stirred, in portions, into 6.8 g of O-ethylhydroxylamine hydrochloride in 10 ml of pyridine and 80 ml of tetrahydrofuran. After 30 minutes, dilute hydrochloric acid was added, and the product was filtered off and washed with water. Yield: 5.8 g; m.p.: 117-119° C.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8](Cl)=[O:9])[S:5][C:6]=1[Br:7].Cl.[CH2:12]([O:14][NH2:15])[CH3:13].Cl>N1C=CC=CC=1.O1CCCC1>[CH2:12]([O:14][NH:15][C:8]([C:4]1[S:5][C:6]([Br:7])=[C:2]([Br:1])[CH:3]=1)=[O:9])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
BrC=1C=C(SC1Br)C(=O)Cl
Name
Quantity
6.8 g
Type
reactant
Smiles
Cl.C(C)ON
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the product was filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)ONC(=O)C=1SC(=C(C1)Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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